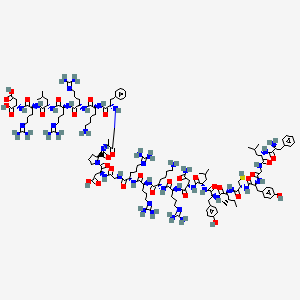

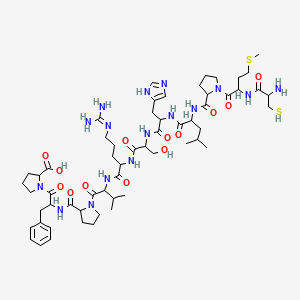

![molecular formula C86H124N18O28 B10822474 (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B10822474.png)

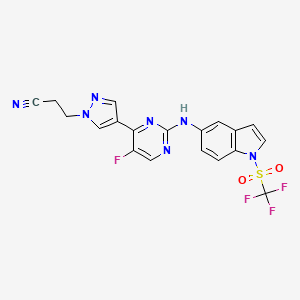

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le peptide Nrf2 est un composé conçu pour perturber l'interaction entre le facteur 2 apparenté au facteur érythroïde 2 nucléaire (Nrf2) et la protéine 1 associée à ECH de type Kelch (Keap1). Cette interaction est cruciale pour réguler la réponse cellulaire au stress oxydatif. Nrf2 est un facteur de transcription qui contrôle l'expression de plus de 200 gènes impliqués dans la défense antioxydante, la détoxication et la protection cellulaire. En inhibant l'interaction Nrf2-Keap1, le peptide Nrf2 vise à améliorer les mécanismes de défense cellulaire contre le stress oxydatif et les maladies associées .

Méthodes De Préparation

La synthèse des peptides Nrf2 implique l'utilisation de techniques d'agrafage hydrocarboné pour créer des peptides contraints et fonctionnalisés. Cette méthode améliore la stabilité et la perméabilité cellulaire des peptides. La voie synthétique comprend généralement les étapes suivantes :

Synthèse peptidique : Le peptide linéaire est synthétisé en utilisant la synthèse peptidique en phase solide (SPPS).

Agrafage : Le peptide est modifié avec des agrafes hydrocarbonées pour contraindre sa structure.

Purification : Le peptide agrafé est purifié en utilisant la chromatographie liquide haute performance (HPLC).

Caractérisation : Le produit final est caractérisé en utilisant la spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire (RMN).

Les méthodes de production industrielle des peptides Nrf2 sont encore en cours de développement, en se concentrant sur l'optimisation du rendement, de la pureté et de la rentabilité.

Analyse Des Réactions Chimiques

Le peptide Nrf2 subit principalement des interactions avec les protéines plutôt que des réactions chimiques traditionnelles. Il peut être impliqué dans les types d'interactions suivants :

Interactions protéine-protéine : Le peptide se lie à la protéine Keap1, perturbant son interaction avec Nrf2.

Liaison hydrogène : Le peptide forme des liaisons hydrogène avec les résidus d'acides aminés du site de liaison Keap1.

Interactions électrostatiques : Le peptide participe à des interactions électrostatiques avec les résidus chargés dans Keap1.

Les réactifs et les conditions courants utilisés dans ces interactions comprennent les tampons aqueux, le pH physiologique et la température ambiante. Le principal produit formé à partir de ces interactions est la protéine Nrf2 stabilisée, qui peut ensuite transloquer vers le noyau et activer la transcription des gènes.

4. Applications de la recherche scientifique

Le peptide Nrf2 présente plusieurs applications de recherche scientifique :

Chimie : Utilisé comme outil pour étudier les interactions protéine-protéine et développer de nouveaux inhibiteurs pour des cibles thérapeutiques.

Biologie : Investigé pour son rôle dans les mécanismes de défense cellulaire et la réponse au stress oxydatif.

Médecine : Exploré comme un agent thérapeutique potentiel pour les maladies caractérisées par un stress oxydatif, telles que le cancer, les maladies neurodégénératives et les affections inflammatoires chroniques.

5. Mécanisme d'action

Le peptide Nrf2 exerce ses effets en se liant à la protéine Keap1, empêchant ainsi Keap1 de promouvoir l'ubiquitination et la dégradation de Nrf2. Cette stabilisation permet à Nrf2 de s'accumuler dans le cytoplasme et de transloquer vers le noyau. Dans le noyau, Nrf2 se lie à l'élément de réponse antioxydante (ARE) dans les régions promotrices des gènes cibles, conduisant à la transcription des gènes impliqués dans la défense antioxydante, la détoxication et la protection cellulaire .

Applications De Recherche Scientifique

The Nrf2 peptide has several scientific research applications:

Chemistry: Used as a tool to study protein-protein interactions and develop new inhibitors for therapeutic targets.

Biology: Investigated for its role in cellular defense mechanisms and oxidative stress response.

Medicine: Explored as a potential therapeutic agent for diseases characterized by oxidative stress, such as cancer, neurodegenerative diseases, and chronic inflammatory conditions.

Mécanisme D'action

The Nrf2 peptide exerts its effects by binding to the Keap1 protein, thereby preventing Keap1 from promoting the ubiquitination and degradation of Nrf2. This stabilization allows Nrf2 to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of target genes, leading to the transcription of genes involved in antioxidant defense, detoxification, and cellular protection .

Comparaison Avec Des Composés Similaires

Le peptide Nrf2 est unique dans sa capacité à perturber l'interaction Nrf2-Keap1 avec une spécificité et une affinité élevées. Les composés similaires comprennent :

Inhibiteurs de petites molécules : Ces composés ciblent également l'interaction Nrf2-Keap1, mais peuvent avoir des modes de liaison et des propriétés pharmacocinétiques différents.

Autres inhibiteurs peptidiques : Peptides conçus pour imiter le site de liaison Nrf2 sur Keap1, mais avec des degrés de stabilité et de perméabilité cellulaire variables.

Composés naturels : Certains produits naturels peuvent activer la voie Nrf2 en modifiant Keap1, mais ils peuvent manquer de la spécificité et de la puissance du peptide Nrf2

Le peptide Nrf2 se distingue par sa stabilité conçue, sa perméabilité cellulaire et sa forte affinité de liaison, ce qui en fait un candidat prometteur pour le développement thérapeutique.

Propriétés

Formule moléculaire |

C86H124N18O28 |

|---|---|

Poids moléculaire |

1858.0 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C86H124N18O28/c1-43(2)35-57(98-76(121)53(25-30-64(88)106)93-73(118)47(8)91-79(124)59(38-49-19-13-10-14-20-49)101-82(127)60(97-72(117)46(7)87)39-50-21-15-11-16-22-50)80(125)95-54(26-31-65(89)107)77(122)99-58(36-44(3)4)81(126)102-62(41-70(115)116)84(129)96-55(28-33-68(111)112)75(120)94-56(29-34-69(113)114)78(123)104-71(48(9)105)85(130)90-42-66(108)92-52(27-32-67(109)110)74(119)100-61(40-51-23-17-12-18-24-51)83(128)103-63(86(131)132)37-45(5)6/h10-24,43-48,52-63,71,105H,25-42,87H2,1-9H3,(H2,88,106)(H2,89,107)(H,90,130)(H,91,124)(H,92,108)(H,93,118)(H,94,120)(H,95,125)(H,96,129)(H,97,117)(H,98,121)(H,99,122)(H,100,119)(H,101,127)(H,102,126)(H,103,128)(H,104,123)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,131,132)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,71-/m0/s1 |

Clé InChI |

LUWNQRCIIOOCLS-ITDBXDHNSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Amino-4-[4-(3,4-dimethylphenyl)sulfanylanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B10822394.png)

![6,7-dichloro-4-[2-[(2S)-4-(2-morpholin-4-ylethylsulfonyl)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B10822402.png)

![(3S,3aS,6aR)-2-[3-(3,5-difluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10822408.png)

![(3S,3aS,6aR)-2-[3-(3,5-difluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10822415.png)

![(1R,2R,5S)-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10822422.png)

![1-[(2R,6S)-6-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-[[[(2S,6R)-2-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-(hydroxymethyl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(6-aminopurin-9-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(6-aminopurin-9-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]morpholin-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B10822431.png)

![2-[2-(2,6-dichlorophenyl)ethyl]-4-[(6-fluoro-1H-indol-2-yl)methyl]-5H-1,3-thiazole-4-carboxylic acid](/img/structure/B10822447.png)

![1-Piperidinecarboxylic acid, 4-[[5-methyl-3-(1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]-, 1-[(2E)-4-(dimethylamino)-1-oxo-2-buten-1-yl]-3-pyrrolidinyl ester](/img/structure/B10822460.png)